molecular formula C12H11ClF3NS B12224886 1-(3,5-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

1-(3,5-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

Cat. No.: B12224886
M. Wt: 293.74 g/mol
InChI Key: BQASVUMROBSRRO-UHFFFAOYSA-N
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Description

1-(3,5-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a compound of significant interest in the field of organic chemistry. This compound features a unique structure with both fluorinated phenyl and thienyl groups, making it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves the reaction of 3,5-difluoroaniline with 5-fluoro-2-thiophenecarboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the phenyl and thienyl rings can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3,5-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine
  • 1-(3,5-difluorophenyl)-N-[(4-fluoro-2-thienyl)methyl]methanamine
  • 1-(3,5-difluorophenyl)-N-[(5-chloro-2-thienyl)methyl]methanamine

Uniqueness

1-(3,5-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H11ClF3NS

Molecular Weight

293.74 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-(5-fluorothiophen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H10F3NS.ClH/c13-9-3-8(4-10(14)5-9)6-16-7-11-1-2-12(15)17-11;/h1-5,16H,6-7H2;1H

InChI Key

BQASVUMROBSRRO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)F)CNCC2=CC(=CC(=C2)F)F.Cl

Origin of Product

United States

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